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N-α-Methyl-D-alanine -

N-α-Methyl-D-alanine

Catalog Number: EVT-248048
CAS Number:
Molecular Formula:
Molecular Weight: 103.1
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-α-Methyl-D-alanine is a derivative of the amino acid D-alanine, characterized by the addition of a methyl group to the nitrogen atom of the amino group. This modification alters its properties and potential applications in various scientific fields.

Source

N-α-Methyl-D-alanine can be derived from D-alanine through methylation processes. D-alanine itself is a naturally occurring amino acid found in several organisms, including bacteria and fungi, and is essential for the synthesis of peptidoglycan in bacterial cell walls.

Classification

N-α-Methyl-D-alanine belongs to the class of N-methylated amino acids, which are significant in biochemistry due to their unique structural and functional properties. These compounds are often studied for their roles in protein structure and function, as well as their potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of N-α-Methyl-D-alanine can be achieved through various methods, including:

  1. Chemical Methylation: Traditional methods involve the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base. This process typically requires careful handling due to the toxicity of the reagents.
  2. Biocatalytic Methods: Recent advancements have introduced biocatalytic approaches using enzymes such as N-methyltransferases. These enzymes facilitate the transfer of a methyl group from a donor molecule (like S-adenosylmethionine) to D-alanine, producing N-α-Methyl-D-alanine with high specificity and yield .
  3. Fermentation Processes: Engineered strains of bacteria, such as Corynebacterium glutamicum, have been developed to produce N-α-Methyl-D-alanine through fermentation processes that utilize sugars and methylamine as substrates .

Technical Details

The choice of synthesis method often depends on desired yield, purity, and environmental considerations. Biocatalytic methods are increasingly favored for their sustainability and efficiency compared to traditional chemical synthesis.

Molecular Structure Analysis

Structure

N-α-Methyl-D-alanine has a molecular formula of C4H9NO2C_4H_9NO_2. The structure features:

  • A central carbon atom bonded to an amino group (NH), a carboxylic acid group (COOH), a hydrogen atom (H), and a methyl group (CH₃) attached to the nitrogen.

Data

The compound exhibits specific stereochemistry due to the presence of the D-enantiomer configuration, which is crucial for its biological activity.

Chemical Reactions Analysis

Reactions

N-α-Methyl-D-alanine participates in various chemical reactions typical for amino acids:

  1. Peptide Formation: It can react with other amino acids to form peptides through peptide bond formation.
  2. Decarboxylation: Under certain conditions, it may undergo decarboxylation to produce corresponding amines.
  3. Methylation Reactions: As an N-methylated compound, it can participate in further methylation reactions, potentially leading to more complex structures .

Technical Details

The reactivity of N-α-Methyl-D-alanine is influenced by its electronic structure and steric hindrance introduced by the methyl group.

Mechanism of Action

Process

The mechanism by which N-α-Methyl-D-alanine exerts its effects in biological systems is primarily related to its incorporation into proteins and peptides. The presence of the N-methyl group can influence protein folding, stability, and interactions with other biomolecules.

Data

Studies have shown that N-methylated amino acids can enhance resistance to proteolytic degradation and alter receptor binding affinities, making them valuable in drug design .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water due to its polar carboxylic acid and amino groups.

Chemical Properties

  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.
  • Stability: Generally stable under standard conditions but may degrade under extreme pH or temperature conditions.

Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are used to confirm purity and structural integrity .

Applications

Scientific Uses

N-α-Methyl-D-alanine has several applications in scientific research:

  1. Biochemical Research: Used as a building block for synthesizing peptides with enhanced stability or altered biological activity.
  2. Pharmaceutical Development: Investigated for potential use in drug formulations due to its ability to modify pharmacokinetics and pharmacodynamics.
  3. Enzyme Studies: Serves as a substrate or inhibitor in studies involving enzymes that interact with amino acids .
Biosynthetic Pathways and Enzymatic Regulation of N-α-Methyl-D-alanine

Role of Microbial Racemases in Stereochemical Modifications

The biosynthesis of NMeD-Ala necessitates precise stereochemical inversion from L- to D-alanine prior to N-methylation. This process is governed by alanine racemase (Alr), a pyridoxal 5'-phosphate (PLP)-dependent enzyme (EC 5.1.1.1) ubiquitous in prokaryotes. Alr catalyzes the interconversion of L- and D-alanine through a two-base mechanism involving conserved active-site residues. A key catalytic tyrosine abstracts the α-proton from L-alanine, generating a planar carbanionic intermediate stabilized by PLP. Subsequent proton donation from a lysine residue (Lys39 in Bacillus stearothermophilus) yields D-alanine [9]. Structural analyses reveal that bacterial Alrs adopt a homodimeric fold with an N-terminal α/β-barrel and a C-terminal β-sandwich domain, creating a conserved active site at their interface [6] [9].

Species-specific racemase gene expression critically influences D-alanine availability for downstream N-methylation:

  • Essential vs. Non-Essential Alr Genes: Mycobacterium tuberculosis and Bacillus anthracis possess two alr genes (dal1 and dal2). While dal1 complements D-alanine auxotrophy in E. coli and is constitutively expressed, dal2 expression remains cryptic or inducible under specific conditions [4] [6]. Knockout studies in M. smegmatis (Δalr mutant TAM23) demonstrate growth without D-alanine supplementation, indicating an alternative D-alanine biosynthetic pathway involving unidentified transaminases, likely bypassing canonical Alr [4].
  • Germination Link in Spore-Formers: B. anthracis Alr (AlrBax) is upregulated during sporulation and localized on the spore coat. Its activity modulates germination; inhibitors promote spore germination by depleting endogenous D-alanine pools, highlighting its role as a potential decontamination target [6].

Table 1: Structural and Functional Features of Microbial Alanine Racemases

OrganismGeneStructure FeaturesCatalytic ResiduesPhysiological Role
Bacillus stearothermophilusalrHomodimer; N-term α/β-barrel, C-term β-sandwichTyr265, Lys39, Arg219Peptidoglycan biosynthesis
Bacillus anthracis (Ames)dal1Homodimer; chloride ion positions active siteTyr, Lys, Arg analogsSpore formation & germination control
Mycobacterium smegmatisalrNot fully essentialUnknown transaminase pathwayAlternative D-Ala biosynthesis

Catalytic Mechanism Nuances: The traditional two-base mechanism faces challenges due to the presence of Arg219 forming hydrogen bonds with PLP's pyridine nitrogen (pKa ~12.6), hindering protonation essential for carbanion stabilization. An alternative model proposes direct proton transfer between catalytic tyrosine and lysine residues mediated by the substrate carboxylate oxygen atoms, resolving the high-energy intermediate dilemma [9]. This mechanistic plasticity underscores the enzyme's adaptability across species.

Substrate Specificity of N-Methyltransferases in Non-Proteinogenic Amino Acid Synthesis

Following racemization, D-alanine undergoes N-methylation catalyzed by N-methyltransferases (NMTs) utilizing S-adenosyl-L-methionine (SAM) as the methyl donor. Two primary enzyme families facilitate Nα-methylation:

  • Dedicated N-Terminal Methyltransferases (NTMTs/NRMTs):These enzymes (e.g., NTMT1/2 in humans, Ntm1 in yeast) typically methylate protein N-termini after initiator methionine cleavage. They recognize the canonical XP[K/R] motif (X = small/uncharged residue). The proline at position 2 (P2) and lysine/arginine at position 3 (K3/R3) are critical. Structural studies reveal a deep, negatively charged substrate-binding channel:
  • Tryptophan stacking (e.g., Trp136 in human NTMT1) interacts with the P2 proline ring.
  • Electrostatic networks (e.g., Asp177, Asp180 in NTMT1) form salt bridges with the K3/R3 side chain [10] [3].While initially characterized on proteins like RCC1 and CENP-A, NTMTs can methylate free peptides in vitro. Substrate profiling shows tolerance at the X1 position (Gly, Phe, Tyr, Cys, Met, Lys, Arg, Asn, Gln), but strict requirement for Pro at P2 and Lys/Arg at K3/R3 for efficient methylation [10]. Whether free D-alanine itself or small peptides like D-Ala-D-Ala are direct substrates for NTMTs requires further validation, though the stringent P2 requirement suggests D-alanine alone is unlikely.
  • Iminereductases/N-Methylamino Acid Dehydrogenases (NMAADHs):This family, exemplified by DpkA from Pseudomonas putida, directly synthesizes free N-methylated amino acids via reductive alkylamination. DpkA is an NADPH-dependent imine reductase (IRED) that catalyzes:Pyruvate + Methylamine + NADPH + H⁺ → N-Me-L-alanine + NADP⁺ + H₂OIts physiological role remains unclear, but it exhibits broad substrate flexibility:
  • α-Keto Acids: Accepts pyruvate (yielding NMeAla), phenylpyruvate (N-methylphenylalanine), α-ketoisovalerate (N-methylvaline).
  • Alkylamines: Utilizes methylamine (monomethyl), ethylamine, propylamine [8].DpkA possesses a unique SESAS fold (seven-stranded, predominantly antiparallel β-sheet) for NADPH binding, distinct from the Rossmann fold of NTMTs. Its active site accommodates diverse hydrophobic side chains adjacent to the catalytic center responsible for imine reduction [8].

Table 2: Key N-Methyltransferases Implicated in N-Me-D-Ala Biosynthesis

Enzyme FamilyExample EnzymeSourceCatalytic MechanismSubstrate SpecificityPotential for NMeD-Ala Synthesis
NTMTs/NRMTsNTMT1/NRMT1Human, Yeast, etc.SAM-dependent methylationXP[K/R] motif (Pro-P2, Lys/Arg-P3 crucial)Low (requires specific peptide motif)
NMAADHs/IminereductasesDpkAPseudomonas putidaReductive alkylamination (NADPH)Broad: α-keto acids (pyruvate, phenylpyruvate), alkylamines (methylamine)High (accepts pyruvate → NMeAla)
Borosins (RiPP MTases)SonM (Type IV)Shewanella oneidensisIterative backbone N-methylationRecognizes leader peptide (BBD) and core sequencePossible if D-Ala in core sequence
  • Borosins (Ribosomally synthesized and Post-translationally modified Peptide MTases):This RiPP family installs backbone N-methylations post-translationally. Type IV "split borosins" (e.g., SonM from Shewanella oneidensis) feature discrete methyltransferase and precursor peptide (SonA). SonM methylates specific alanine residues (L63, I65) within SonA's core peptide. Recognition depends heavily on the N-terminal borosin-binding domain (BBD) of SonA and specific residues (Q60-Y62) proximal to methylation sites. While SonM primarily methylates L-amino acids in its native substrate, its robust activity (kcat = 0.52 min⁻¹, KM = 8 μM) and engineering potential suggest possible adaptation for D-amino acid methylation if incorporated into the core peptide [3].

Regiospecificity Determinants: Both NTMTs and borosin MTases exhibit remarkable regiospecificity. NTMT1 relies on the rigid XP[K/R] motif positioning the Nα-amino group near SAM. Borosin MTases like SonM use a metamorphic leader peptide (BBD) that undergoes structural changes (helix winding/unwinding) during iterative methylation, ensuring only specific amide nitrogens are modified [3] [10].

Interspecies Comparative Analysis of Endogenous Biosynthesis Pathways

The biosynthetic routes to NMeD-Ala vary significantly across organisms, reflecting evolutionary adaptation and metabolic diversity:

  • Bacteria - Direct Methylation Pathways:
  • Pseudomonas putida employs DpkA for de novo synthesis of free NMeLAla from pyruvate and methylamine. While characterized for the L-enantiomer, its relaxed substrate specificity in vitro raises the possibility of D-amino acid activity if provided. However, endogenous NMeD-Ala production via DpkA likely requires coupling to a racemase or prior synthesis of D-alanine [8].
  • Corynebacterium glutamicum engineered as a whole-cell biocatalyst expresses DpkA in a pyruvate-overproducing strain (ELB-P, ΔaceE, Δpqo, ΔilvNCTD, ΔldhA, ΔalaT, ΔavtA). Fed-batch fermentation using glucose and methylamine yielded 31.7 g L⁻¹ NMeLAla (0.71 g/g glucose yield). This demonstrates the feasibility of fermentative N-methylated amino acid production from renewable sugars. Racemization could be integrated to generate NMeD-Ala [8].
  • Shewanella oneidensis produces the N-methylated peptide shewanellamide A via the borosin pathway (SonM/SonA). Alanine residues within the core peptide are methylated. While native substrates are L-amino acids, this pathway represents a dedicated enzymatic system for Nα-methylation that could be engineered for D-amino acid incorporation [3].
  • Bacteria - Peptidoglycan-Derived D-Ala Recycling:D-Alanine is a major component of bacterial peptidoglycan (as D-Ala-D-Ala termini). Turnover of peptidoglycan releases D-Ala-D-Ala dipeptides and free D-Ala. While not a direct biosynthetic route per se, these pools could serve as precursors for endogenous N-methylation if specific methyltransferases accept them. The existence of such methyltransferases targeting free D-alanine or D-Ala-containing peptides remains speculative but plausible given enzyme diversity [1] [9].

  • Eukaryotes - Limited Endogenous Capacity:Eukaryotic systems lack robust pathways for free NMeD-Ala biosynthesis. Homologs of bacterial DpkA are absent. While eukaryotic NTMTs (METTL11A/B, NRMT1/2) are ubiquitous and methylate numerous protein N-termini (e.g., RCC1, CENP-A, SET), their strict requirement for the XP[K/R] motif on nascent polypeptide chains precludes methylation of free amino acids like D-alanine. No eukaryotic borosin-like systems producing free N-methyl-D-amino acids have been identified. Consequently, endogenous NMeD-Ala levels in eukaryotes, if present, are likely negligible or originate from external sources (diet, microbiome) [10].

Evolutionary Implications: The confinement of efficient free NMeD-Ala biosynthetic machinery (like DpkA) primarily to certain bacteria suggests this pathway evolved to utilize methylamine as a nitrogen/carbon source or to produce specialized metabolites. The near-exclusive use of L-amino acids in ribosomal protein synthesis likely minimized selective pressure for eukaryotic enzymes to handle free D- or N-methyl-D-amino acids. The presence of NTMTs across eukaryotes highlights the conserved role of protein Nα-methylation in regulating essential cellular processes (chromatin dynamics, protein-protein interactions), distinct from metabolic functions of free modified amino acids [10].

Properties

Product Name

N-α-Methyl-D-alanine

Molecular Weight

103.1

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